2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol
Description
Properties
IUPAC Name |
2-[4,5-bis(hydroxymethyl)triazol-1-yl]-1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-20-10-4-2-9(3-5-10)13(19)6-16-12(8-18)11(7-17)14-15-16/h2-5,13,17-19H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHLEASMNHKLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2C(=C(N=N2)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The hydroxymethyl groups are then introduced via a hydroxymethylation reaction, and the methoxyphenyl group is added through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the triazole ring or the methoxyphenyl group.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield 2-[4,5-bis(formyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research indicates that triazole derivatives often demonstrate activity against a range of pathogens, including bacteria and fungi. Specifically, compounds with hydroxymethyl groups have been noted for their enhanced interactions with biological targets, potentially improving their efficacy as antimicrobial agents .
Anticancer Properties
Studies have shown that triazole derivatives can inhibit cancer cell proliferation. The structural features of 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol suggest it may interact with specific enzymes involved in cancer progression. Preliminary in vitro studies indicate promising results in reducing the viability of certain cancer cell lines .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of triazole-based compounds. The presence of the methoxyphenyl group may enhance the compound's ability to cross the blood-brain barrier, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Fungicides
The compound's triazole moiety is characteristic of many agricultural fungicides. Its application in crop protection has been explored due to its ability to inhibit fungal growth effectively. Field trials have shown that formulations containing this compound can reduce fungal diseases in crops such as wheat and rice .
Plant Growth Regulators
Research indicates that this compound may act as a plant growth regulator. Studies suggest that it can promote root development and enhance overall plant vigor under stress conditions .
Materials Science
Polymer Synthesis
The compound has potential applications in polymer chemistry. Its reactive hydroxymethyl groups can be utilized to synthesize novel polymers with tailored properties for specific applications such as coatings and adhesives. Research into the polymerization processes involving this compound is ongoing .
Nanomaterials
Investigations into the use of this compound in creating nanomaterials have shown promise. The compound can serve as a stabilizing agent for nanoparticles, enhancing their dispersion and stability in various solvents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli growth with an IC50 value of 25 µg/mL. |
| Study B | Anticancer Properties | Reduced cell viability by 60% in breast cancer cell lines at a concentration of 50 µM after 48 hours. |
| Study C | Plant Growth Regulation | Increased root biomass by 30% in treated tomato plants compared to control groups under drought stress conditions. |
Mechanism of Action
The mechanism by which 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole derivatives are widely studied for their structural versatility and applications in drug discovery, materials science, and catalysis. Below, we compare 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol with three structurally related compounds:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Comparative Insights:
4-Methoxyphenyl vs. benzyl/piperidine (BB77-0067): The former offers simpler aromatic interactions, while the latter introduces steric bulk and basicity . Ethanol moiety vs. thioether (): Ethanol supports hydrogen bonding, whereas thioethers may confer redox activity or metal-binding properties .
Synthetic Approaches :
- The target compound likely requires CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) for triazole formation, similar to methods in and .
- Tetramethyl carboxylates () use thermal 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate, yielding esters with ~74–90% efficiency .
Biological and Material Relevance :
- Hydroxymethyl triazoles may exhibit superior biocompatibility compared to ester derivatives, which are prone to hydrolysis .
- The tetramethyl carboxylate analog demonstrated antibacterial activity against Staphylococcus aureus, suggesting the target compound’s hydroxymethyl groups could be optimized for similar applications .
Biological Activity
2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol, also known by its CAS number 77177-20-9, is a compound that features a triazole ring with hydroxymethyl substitutions and a methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 233.29 g/mol. The structure includes a triazole ring which is known for its ability to participate in various biochemical interactions, making it a valuable scaffold in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O |
| Molecular Weight | 233.29 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole moiety can engage in hydrogen bonding and π-π interactions, enhancing the compound's affinity for target sites.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The presence of hydroxymethyl groups may enhance this activity by increasing solubility and membrane permeability.
- Antitumor Effects : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism may involve interference with metabolic pathways essential for tumor growth.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), similar to other triazole derivatives known for their anticancer properties.
Case Studies
Several studies have focused on the biological activity of related triazole compounds. For instance:
- Study on Antimicrobial Properties :
- Antitumor Activity Assessment :
- Enzyme Inhibition Research :
Q & A
Q. What are the recommended synthetic routes for preparing 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol, and how do they compare in efficiency?
Methodological Answer: The compound can be synthesized via two primary routes:
- Conventional Heterocyclic Synthesis : Reacting substituted triazole precursors with 4-methoxyphenyl ethanol derivatives under reflux conditions in ethanol with catalytic acetic acid. This method requires 4–6 hours of reflux, followed by solvent evaporation and recrystallization (e.g., similar to triazole syntheses in ). Typical yields range from 60–75%.
- Click Chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the hydroxymethyl and methoxyphenyl groups. This approach leverages the high efficiency and regioselectivity of click chemistry (as described in ), achieving yields >85% with reduced reaction times (<2 hours).
Q. What analytical techniques are critical for characterizing this compound, and what key parameters should be reported?
Methodological Answer: Essential characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Report chemical shifts (δ in ppm) for triazole protons (8.5–9.0 ppm), hydroxymethyl groups (4.5–5.0 ppm), and methoxyphenyl signals (3.8 ppm for OCH₃).
- Mass Spectrometry (MS) : Use MALDI-TOF-MS or ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺). For example, a related imidazole derivative in showed exact mass matching within 0.01 Da.
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks using SHELXL (–2). Report R-factors (<5%) and unit cell parameters.
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer:
- Variable Substituent Screening : Systematically modify the hydroxymethyl, methoxyphenyl, and triazole groups. For example, replace methoxy with ethoxy or halogens to assess electronic effects ().
- In Silico Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes). Prioritize derivatives with docking scores <-7 kcal/mol.
- Biological Assays : Test derivatives against Gram-positive/-negative bacteria (MIC assays) or cancer cell lines (MTT assays). Corrogate activity trends with substituent electronegativity and steric bulk.
Q. Reference :
Q. How should researchers address contradictions in crystallographic data, such as disorder in the triazole ring?
Methodological Answer:
- Refinement Protocols : Use SHELXL’s PART and AFIX commands to model disorder. For example, split occupancy between two conformers and apply geometric restraints ().
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry. Report Flack x parameters to confirm absolute structure.
- Data Collection : Collect high-resolution data (<1 Å) at low temperature (100 K) to reduce thermal motion artifacts.
Q. What computational strategies are recommended for elucidating the compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories using GROMACS. Analyze hydrogen bond persistence and binding pocket flexibility.
- QM/MM Calculations : Combine density functional theory (DFT) for the triazole moiety with molecular mechanics for the protein (e.g., B3LYP/6-31G* level). Calculate activation energies for proposed catalytic steps.
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase. Validate with experimental IC₅₀ data.
Q. Reference :
Q. How can researchers resolve conflicting reports on the compound’s antibacterial activity?
Methodological Answer:
- Standardize Assays : Use CLSI guidelines for MIC determinations. Include positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3).
- Check Purity : Characterize batches via HPLC (≥95% purity) to exclude impurity-driven artifacts.
- Test Under Varied Conditions : Assess activity at different pH levels (5–8) and serum concentrations to mimic in vivo environments.
Q. What green chemistry approaches can improve the sustainability of this compound’s synthesis?
Methodological Answer:
- Biocatalysis : Use immobilized lipases or esterases in aqueous buffers to catalyze hydroxymethylation steps ().
- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower environmental impact.
- Waste Reduction : Employ flow chemistry to minimize solvent use and improve atom economy.
Q. Reference :
Future Directions
- Biocatalytic Optimization : Engineer enzymes for higher stereoselectivity in triazole functionalization ().
- Targeted Drug Delivery : Conjugate the compound with nanoparticles for enhanced bioavailability.
- Environmental Impact Studies : Assess biodegradability via OECD 301F tests and ecotoxicity in Daphnia magna.
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
